molecular formula C7H18ClN B1442498 5-Methylhexan-1-amine hydrochloride CAS No. 1333628-05-9

5-Methylhexan-1-amine hydrochloride

Cat. No. B1442498
CAS RN: 1333628-05-9
M. Wt: 151.68 g/mol
InChI Key: RPIWTHYWYHOWBT-UHFFFAOYSA-N
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Description

5-Methylhexan-1-amine hydrochloride is a chemical compound with the molecular formula C7H18ClN . It is a derivative of 5-Methylhexan-1-amine .


Molecular Structure Analysis

The molecular structure of 5-Methylhexan-1-amine hydrochloride consists of a hydrochloride (ClH) group attached to the nitrogen atom of 5-Methylhexan-1-amine . The InChI code for this compound is 1S/C7H17N.ClH/c1-7(2)5-3-4-6-8;/h7H,3-6,8H2,1-2H3;1H .


Physical And Chemical Properties Analysis

5-Methylhexan-1-amine hydrochloride has a molecular weight of 151.68 g/mol . It has 2 hydrogen bond donors, 1 hydrogen bond acceptor, and 4 rotatable bonds . Its exact mass and monoisotopic mass are both 151.1127773 g/mol . The topological polar surface area is 26 Ų .

Scientific Research Applications

Nanotechnology

Finally, in the realm of nanotechnology, 5-Methylhexan-1-amine hydrochloride can be used to functionalize nanoparticles. The amine group can bind to the surface of nanoparticles, allowing for the attachment of other molecules or polymers, which is essential for creating targeted drug delivery systems or diagnostic tools.

Each of these applications demonstrates the versatility of 5-Methylhexan-1-amine hydrochloride in scientific research, highlighting its importance across multiple disciplines. The compound’s ability to participate in a variety of chemical reactions and processes makes it a valuable tool for innovation and discovery .

Safety and Hazards

The safety information for 5-Methylhexan-1-amine hydrochloride indicates that it is a flammable liquid and vapor and can be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

Mechanism of Action

Target of Action

5-Methylhexan-1-amine hydrochloride, also known as Methylhexanamine, primarily targets the cardiovascular and respiratory systems . It acts as a vasoconstrictor, causing the constriction of blood vessels, which has effects on the heart and lungs . It also inhibits peristalsis in the intestines and has diuretic effects .

Mode of Action

5-Methylhexan-1-amine hydrochloride interacts with its targets by constricting blood vessels, thereby affecting the heart, lungs, and reproductive organs . It also causes bronchodilation, which is the dilation of the bronchi and bronchioles, decreasing resistance in the respiratory airway and increasing airflow to the lungs .

Biochemical Pathways

It is known that it acts as an indirect sympathomimetic drug . Sympathomimetic drugs mimic the effects of molecules that are naturally present in the body and are involved in the sympathetic nervous system’s response to stress or emergencies.

Pharmacokinetics

It is known that it has an elimination half-life of approximately 85 hours .

Result of Action

The molecular and cellular effects of 5-Methylhexan-1-amine hydrochloride’s action include vasoconstriction, bronchodilation, inhibition of intestinal peristalsis, and diuretic effects . These effects can lead to increased heart rate, increased airflow to the lungs, slowed digestion, and increased urine production.

Action Environment

The action, efficacy, and stability of 5-Methylhexan-1-amine hydrochloride can be influenced by various environmental factors. For instance, its solubility in water can affect its absorption and distribution in the body . Furthermore, its stability can be affected by factors such as temperature and pH .

properties

IUPAC Name

5-methylhexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N.ClH/c1-7(2)5-3-4-6-8;/h7H,3-6,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPIWTHYWYHOWBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylhexan-1-amine hydrochloride

CAS RN

1333628-05-9
Record name 5-methylhexan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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